2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid
Description
This compound belongs to a class of triazine-based derivatives, characterized by a 4,6-diamino-2,2-dimethyl-1,3,5-triazine core linked to a chlorinated phenoxy group and a pyrrolidinylethanone moiety, paired with ethanesulfonic acid as a counterion. The ethanesulfonic acid enhances solubility, a common strategy in pharmaceutical formulations to improve bioavailability . The pyrrolidine ring in this compound may influence its pharmacokinetic profile compared to analogs with piperidine or morpholine groups, as ring size and nitrogen positioning affect molecular conformation and target binding .
Properties
CAS No. |
50507-92-1 |
|---|---|
Molecular Formula |
C19H29ClN6O5S |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid |
InChI |
InChI=1S/C17H23ClN6O2.C2H6O3S/c1-17(2)22-15(19)21-16(20)24(17)11-5-6-13(12(18)9-11)26-10-14(25)23-7-3-4-8-23;1-2-6(3,4)5/h5-6,9H,3-4,7-8,10H2,1-2H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5) |
InChI Key |
RSAOWCSETMYIFO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)N3CCCC3)Cl)N)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of triazine derivatives with variations in substituents and counterions. Below is a systematic comparison:
Structural Variations and Molecular Properties
*Estimated based on analogs (e.g., 503.015–610.6 g/mol).
Pharmacokinetic and Toxicity Profiles
- Solubility: Ethanesulfonic acid in all analogs improves aqueous solubility, critical for intravenous administration .
- Toxicity : NSC 127755’s combination with palmO-ara-C reduced toxicity while maintaining efficacy, a strategy that could apply to the main compound . Direct toxicity data for the pyrrolidine variant is unavailable, but piperidine/morpholine analogs may exhibit differing metabolic stability due to cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
